![molecular formula C15H14ClN3O2S B10891010 2-[(2-chlorophenyl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B10891010.png)
2-[(2-chlorophenyl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorobenzoyl)-N~1~-(3-methoxyphenyl)-1-hydrazinecarbothioamide is a chemical compound with the molecular formula C15H13ClN2O2S. It exists in the solid state in its thione form, characterized by typical thiourea C=S and C=O bond lengths, as well as shortened C-N bonds
Preparation Methods
The synthesis of 2-(2-chlorobenzoyl)-N~1~-(3-methoxyphenyl)-1-hydrazinecarbothioamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-methoxyphenylhydrazinecarbothioamide under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(2-Chlorobenzoyl)-N~1~-(3-methoxyphenyl)-1-hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-(2-Chlorobenzoyl)-N~1~-(3-methoxyphenyl)-1-hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzoyl)-N~1~-(3-methoxyphenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with biological macromolecules, disrupting their normal function. It may also inhibit the activity of certain enzymes, leading to antimicrobial and antiviral effects . The exact molecular pathways involved are still under investigation, but its ability to interfere with bacterial cell division and viral replication has been demonstrated .
Comparison with Similar Compounds
2-(2-Chlorobenzoyl)-N~1~-(3-methoxyphenyl)-1-hydrazinecarbothioamide can be compared with similar compounds such as:
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea: This compound shares a similar structure but differs in its functional groups, leading to variations in its chemical reactivity and biological activity.
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone: Another compound with a benzoyl group, but with different substituents, resulting in distinct properties and applications.
The uniqueness of 2-(2-chlorobenzoyl)-N~1~-(3-methoxyphenyl)-1-hydrazinecarbothioamide lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H14ClN3O2S |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
1-[(2-chlorobenzoyl)amino]-3-(3-methoxyphenyl)thiourea |
InChI |
InChI=1S/C15H14ClN3O2S/c1-21-11-6-4-5-10(9-11)17-15(22)19-18-14(20)12-7-2-3-8-13(12)16/h2-9H,1H3,(H,18,20)(H2,17,19,22) |
InChI Key |
XJTRDJHSTCOLPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NNC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


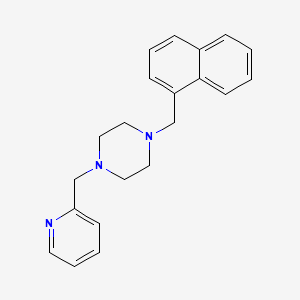
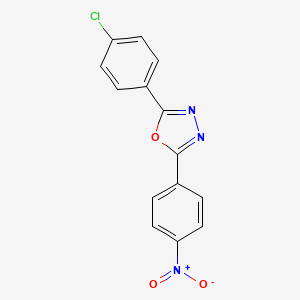
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10890939.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B10890945.png)
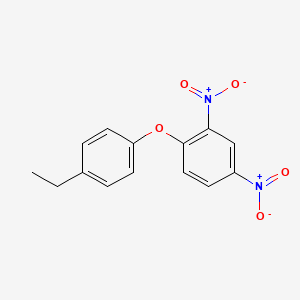
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-chloro-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10890966.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10890969.png)
![N-{(Z)-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)amino][(3-methylphenyl)amino]methylidene}-2-phenylbutanamide](/img/structure/B10890972.png)
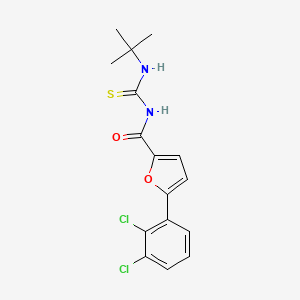
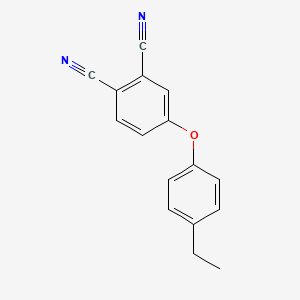
![5-(4-chlorophenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10890982.png)
![N,N'-(3,3'-Dimethyl-4,4'-biphenyldiyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]](/img/structure/B10891002.png)
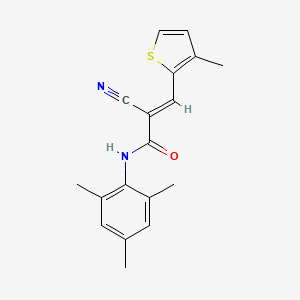
![Methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10891032.png)
